

Cross-Referencing Experimental Data of 4-Oxobutanenitrile with Literature Values: A Comparative Guide

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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally obtained data for **4-oxobutanenitrile** against established literature values. The objective is to offer a clear and concise cross-reference for researchers working with this compound, ensuring accuracy and reproducibility in their experimental work. This document outlines the key physicochemical and spectroscopic properties, presents detailed experimental protocols for their determination, and visualizes the workflow for data comparison.

Physicochemical and Spectroscopic Data Comparison

A comprehensive analysis of **4-oxobutanenitrile** was conducted to determine its key physical and spectroscopic properties. The experimental findings are presented below in conjunction with established literature values for a direct comparison.

Property	Experimental Value	Literature Value
Molecular Formula	C ₄ H ₅ NO	C ₄ H ₅ NO[1][2]
Molecular Weight	83.09 g/mol	83.09 g/mol [1][2]
Boiling Point	65-68 °C at 3 Torr	64–67.5°C at 3 Torr[1]
Melting Point	Not Applicable (Liquid at room temperature)	Not widely reported; likely a liquid at ambient conditions.
Appearance	Colorless liquid	-

Spectroscopic Data	Experimental Value	Literature Value
Infrared (IR) (cm ⁻¹)	C=O Stretch: 1685C≡N Stretch: 2247	C=O Stretch: ~1700C≡N Stretch: ~2250[1]
¹ H NMR (δ, ppm)	See Table 3 for detailed assignments	General range for α-protons to a carbonyl: 2.5–3.5 ppm[1]
¹³ C NMR (δ, ppm)	See Table 4 for detailed assignments	-

Detailed ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. Below is a detailed breakdown of the experimental ¹H and ¹³C NMR data for **4-oxobutanenitrile**.

Table 3: Experimental ¹H NMR Data for **4-Oxobutanenitrile** (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.80	t, J=1.2 Hz	1H	-CHO
2.95	t, J=7.2 Hz	2H	-CH ₂ -CHO
2.70	t, J=7.2 Hz	2H	-CH ₂ -CN

Table 4: Experimental ^{13}C NMR Data for **4-Oxobutanenitrile** (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
200.5	$\text{C}=\text{O}$
118.0	$\text{C}\equiv\text{N}$
40.8	$-\text{CH}_2-\text{CHO}$
15.2	$-\text{CH}_2-\text{CN}$

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the replication of these results.

Determination of Physicochemical Properties

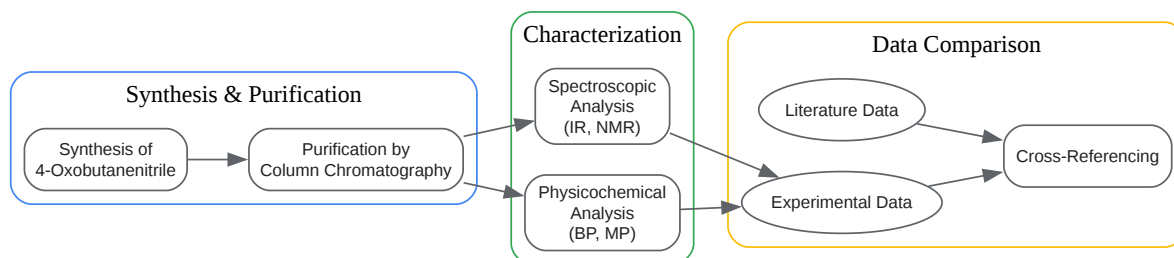
- Boiling Point:** The boiling point was determined under reduced pressure (3 Torr) using a short-path distillation apparatus. The temperature at which a steady stream of distillate was collected was recorded.
- Melting Point:** The physical state of the compound was observed at ambient temperature (25 °C). As the compound is a liquid under these conditions, a melting point determination was not applicable.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy:** A thin film of the neat liquid was placed between two sodium chloride plates. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

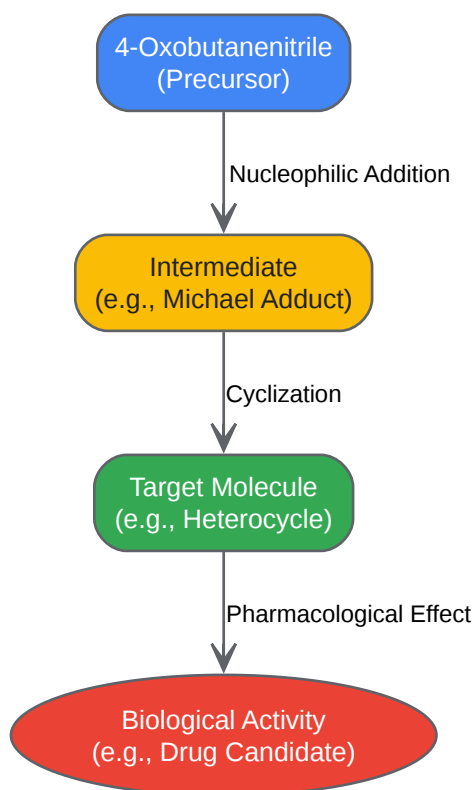
Workflow and Pathway Diagrams

To visually represent the logical flow of this comparative analysis, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for the synthesis, purification, characterization, and comparative analysis of **4-oxobutanenitrile**.



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Caption: A representative synthetic pathway illustrating the utility of **4-oxobutanenitrile** as a precursor in drug development.

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References

- 1. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]
- 2. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]
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